N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide, also known as FLX-787 or Dynaxel, is a cyclopropane carboxamide compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of small molecule drugs that target ion channels, specifically the voltage-gated sodium channels (VGSCs).
Mecanismo De Acción
The mechanism of action of N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide involves the selective inhibition of VGSCs in the muscle fibers. VGSCs are responsible for the generation and propagation of action potentials in the muscle cells. This compound binds to the VGSCs and stabilizes them in an inactive state, reducing the excitability of the muscle cells. This leads to a reduction in muscle cramps and spasms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It selectively targets the VGSCs in the muscle fibers and reduces the excitability of the muscle cells. This leads to a reduction in muscle cramps and spasms. This compound has also been shown to have a low toxicity profile and does not affect the normal functioning of the muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide is its selective targeting of VGSCs in the muscle fibers. This makes it a potential therapeutic agent for the treatment of muscle cramps and spasms. This compound has also been shown to have a low toxicity profile, making it a safe compound for use in lab experiments. One of the limitations of this compound is its limited solubility in water, which can affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide. One potential direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the development of more potent and selective VGSC inhibitors for the treatment of muscle cramps and spasms. The potential use of this compound in other medical conditions, such as neuropathic pain and epilepsy, is also an area of future research. Additionally, the development of new drug delivery systems for this compound can improve its bioavailability and therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-fluorobenzylamine with 2-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with cyclopropanecarboxylic acid chloride to form the final product, this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, specifically for the treatment of muscle cramps and spasms. Muscle cramps and spasms are a common medical condition that affects millions of people worldwide. This compound has been shown to selectively target the VGSCs in the muscle fibers and reduce the excitability of the muscle cells, leading to a reduction in muscle cramps and spasms.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N2O/c23-19-9-3-1-6-16(19)14-26-13-5-7-17(15-26)25-21(27)22(11-12-22)18-8-2-4-10-20(18)24/h1-4,6,8-10,17H,5,7,11-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYWXTYJXCIIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)NC(=O)C3(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.